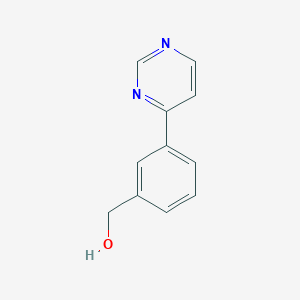

(3-(Pyrimidin-4-yl)phenyl)methanol

Description

(3-(Pyrimidin-4-yl)phenyl)methanol is an aromatic alcohol featuring a pyrimidine ring linked to a phenyl group at the 3-position, with a hydroxymethyl (-CH2OH) substituent on the phenyl moiety. Its molecular formula is C11H10N2O (molecular weight: 186.21 g/mol).

Properties

CAS No. |

1349715-48-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(3-pyrimidin-4-ylphenyl)methanol |

InChI |

InChI=1S/C11H10N2O/c14-7-9-2-1-3-10(6-9)11-4-5-12-8-13-11/h1-6,8,14H,7H2 |

InChI Key |

QBSHNOQPLXWPEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-4-yl)phenyl)methanol typically involves the reaction of benzaldehyde derivatives with pyrimidine compounds. One common method is the condensation of benzaldehyde with 4-aminopyrimidine, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of (3-(Pyrimidin-4-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products Formed

Oxidation: Formation of (3-(Pyrimidin-4-yl)phenyl)carboxylic acid.

Reduction: Formation of (3-(Pyrimidin-4-yl)phenyl)methane.

Substitution: Formation of nitro or halogen-substituted derivatives of (3-(Pyrimidin-4-yl)phenyl)methanol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3-(Pyrimidin-4-yl)phenyl)methanol typically involves the reaction of pyrimidine derivatives with phenolic compounds. The chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 198.21 g/mol

The compound exhibits characteristics typical of phenolic compounds, such as solubility in organic solvents and stability under standard laboratory conditions.

Antiproliferative Activity

Research has demonstrated that (3-(Pyrimidin-4-yl)phenyl)methanol and its derivatives possess notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyrimidine-based compounds exhibit significant growth inhibition in the NCI-60 cancer cell line panel, suggesting their potential as anticancer agents .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|---|

| (3-(Pyrimidin-4-yl)phenyl)methanol | MDA-MB-468 | 22.16 | 77.84 |

| A498 | 24.67 | 75.33 | |

| SK-MEL-5 | 32.41 | 67.59 |

Targeting Bruton’s Tyrosine Kinase

One of the most promising applications of (3-(Pyrimidin-4-yl)phenyl)methanol is its potential role as a Bruton’s Tyrosine Kinase (BTK) inhibitor. BTK is a critical player in B-cell receptor signaling and has been implicated in various autoimmune diseases and cancers . Inhibitors that target BTK may provide therapeutic benefits for conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Antiviral Properties

Emerging research indicates that pyrimidine derivatives may also exhibit antiviral properties. For example, compounds that share structural similarities with (3-(Pyrimidin-4-yl)phenyl)methanol have shown efficacy against viral infections by interfering with viral replication mechanisms.

Clinical Trials and Research Findings

Several studies have been conducted to evaluate the efficacy of pyrimidine-based compounds in clinical settings:

- A study published in Clinical Cancer Research highlighted the effectiveness of BTK inhibitors in treating chronic lymphocytic leukemia, showcasing the potential for (3-(Pyrimidin-4-yl)phenyl)methanol derivatives in oncology .

- Another investigation reported on the synthesis of related compounds that demonstrated significant antiproliferative effects against a broad spectrum of cancer cell lines, reinforcing the therapeutic promise of this chemical class .

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, its ability to form hydrogen bonds and hydrophobic interactions contributes to its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4-yl-Methanol (4-Pyrimidinemethanol)

- Molecular Formula : C5H6N2O

- Molecular Weight : 110.11 g/mol

- Physical Properties :

- UV/Vis maxima: 245 nm and 276 nm (attributed to the pyrimidine ring’s π→π* transitions).

- Stability: Stable for ≥4 years at -20°C.

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO).

- Comparison: The absence of the phenyl group in Pyrimidin-4-yl-Methanol reduces lipophilicity (logP ≈ 0.2 vs. However, its smaller size may enhance solubility in aqueous media. The shared pyrimidine core suggests similar UV spectral profiles, though the target compound’s phenyl group may introduce additional absorbance bands in the 260–280 nm range.

(2-Chloro-3-(Dimethoxymethyl)pyridin-4-yl)methanol

- Molecular Formula: C9H11ClNO3

- Molecular Weight : 213.64 g/mol

- Key Features : Pyridine-based derivative with chloro, dimethoxymethyl, and hydroxymethyl substituents.

- Physical Properties :

- Solubility: Likely higher than pyrimidine analogs due to polar dimethoxymethyl and chloro groups.

- Reactivity: The electron-withdrawing chloro group may enhance electrophilic substitution reactivity compared to pyrimidine derivatives.

- Comparison :

The pyridine ring (one nitrogen atom) in this compound reduces aromatic nitrogen content versus the target compound’s pyrimidine ring (two nitrogens), affecting hydrogen-bonding capacity and basicity. The dimethoxymethyl group introduces steric bulk and electron-donating effects, which could stabilize the compound against oxidation compared to the target’s simpler hydroxymethyl group.

Data Table: Comparative Analysis

*Assumed based on pyrimidine core similarity.

Research Findings and Implications

- Electronic Effects: The pyrimidine ring in (3-(Pyrimidin-4-yl)phenyl)methanol offers stronger electron-withdrawing character than pyridine, influencing its reactivity in nucleophilic substitutions or metal-catalyzed couplings .

- Biological Relevance : Pyrimidine derivatives are widely explored in drug discovery due to their ability to mimic purine/pyrimidine bases. The phenyl spacer in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler pyrimidinyl alcohols .

- Synthetic Challenges: Introducing the hydroxymethyl group to the phenyl ring requires careful protection-deprotection strategies to avoid oxidation, as seen in analogous pyridine methanol syntheses .

Notes

- Stability and solubility metrics are theoretical; experimental validation is recommended.

- The chloro and dimethoxymethyl groups in the pyridine analog highlight the trade-offs between solubility and reactivity in heterocyclic methanol derivatives.

Biological Activity

(3-(Pyrimidin-4-yl)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of (3-(Pyrimidin-4-yl)phenyl)methanol consists of a pyrimidine ring attached to a phenyl group via a methanol linkage. Its molecular formula is , with a molecular weight of approximately 200.24 g/mol.

1. Anticancer Properties

Research has indicated that (3-(Pyrimidin-4-yl)phenyl)methanol exhibits significant antiproliferative activity against various cancer cell lines. A study reported that compounds with similar structures demonstrated the ability to induce apoptosis in cancer cells through multiple mechanisms, including:

- G1-phase cell cycle arrest : Inhibition of β-catenin signaling.

- Induction of apoptosis : Activation of caspase cascades leading to programmed cell death.

- Inhibition of metastasis : Suppression of matrix metalloproteinase (MMP) activity and interleukin secretion, which are crucial for tumor invasion and metastasis .

The biological activity of (3-(Pyrimidin-4-yl)phenyl)methanol can be attributed to its interaction with various cellular pathways:

- PI3K/Akt Pathway : The compound may modulate this pathway, which is vital for cell growth and survival. This pathway's dysregulation is often implicated in cancer progression .

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage .

Case Study 1: Antiproliferative Screening

A specific study evaluated the antiproliferative effects of (3-(Pyrimidin-4-yl)phenyl)methanol on a panel of 60 human cancer cell lines. The results indicated:

| Cell Line | % Growth Inhibition at 10 µM |

|---|---|

| MDA-MB-468 | 32.41% |

| A498 | 24.67% |

| SK-MEL-5 | 22.16% |

These findings suggest that (3-(Pyrimidin-4-yl)phenyl)methanol possesses promising anticancer activity, particularly against breast and renal cancer cell lines .

Case Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that (3-(Pyrimidin-4-yl)phenyl)methanol could inhibit the proliferation of cancer cells by targeting specific proteins involved in cell cycle regulation and apoptosis induction. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for (3-(Pyrimidin-4-yl)phenyl)methanol?

The synthesis typically involves nucleophilic substitution reactions on pyrimidine derivatives. A common approach starts with halogenated pyrimidine intermediates (e.g., 2-chloropyrimidine) reacting with substituted benzyl alcohols under basic conditions. For example, formaldehyde can be introduced via nucleophilic substitution in the presence of sodium hydroxide to functionalize the pyrimidine ring at the 4-position . Purification is achieved through recrystallization or column chromatography, with purity often exceeding 98% .

Q. How is (3-(Pyrimidin-4-yl)phenyl)methanol characterized in research settings?

Key characterization methods include:

- NMR Spectroscopy : To confirm the structure, particularly the hydroxymethyl (-CH2OH) and pyrimidine ring protons .

- HPLC/LC-MS : For assessing purity (>98%) and detecting trace impurities .

- Canonical SMILES and InChI : Computational validation using tools like PubChem ensures structural accuracy (e.g., InChIKey: OKUZPLMHADFIMS-UHFFFAOYSA-N) .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a heterocyclic building block in drug discovery, particularly for synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. Substituted acrylamide analogs derived from this scaffold show potent kinase inhibition, as evidenced by patents targeting autoimmune and oncological diseases .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrimidine functionalization .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .

- Temperature Control : Maintaining 60–80°C during nucleophilic substitution minimizes byproduct formation .

- Batch-Specific Analysis : Ensure reproducibility by cross-validating purity and stability across batches using LC-MS .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Comparative Analysis : Align experimental NMR shifts with computational predictions (e.g., ChemDraw or Gaussian simulations) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in the pyrimidine and phenyl regions .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues .

Q. What structure-activity relationships (SAR) are critical for BTK inhibition?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at the pyrimidine 2-position) enhance binding affinity to BTK’s active site .

- Linker Flexibility : Acrylamide derivatives with rigid spacers improve selectivity by reducing off-target interactions .

- Pharmacokinetic Profiling : LogP values (~2.3) indicate moderate lipophilicity, requiring formulation adjustments for bioavailability .

Q. What safety and handling protocols are recommended for this compound?

- Storage : Store at -20°C in airtight containers to prevent oxidation of the hydroxymethyl group .

- Hazard Mitigation : Use PPE (gloves, goggles) and avoid ignition sources due to flammability risks .

- Waste Disposal : Neutralize with aqueous base before disposal to degrade reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.